molecular formula C20H26O4S2 B2979265 (3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane CAS No. 339011-16-4

(3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane

Cat. No.: B2979265
CAS No.: 339011-16-4
M. Wt: 394.54
InChI Key: ADAHRGIJJKYUML-UHFFFAOYSA-N
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Description

The compound “(3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane” is a highly specialized organosulfur molecule featuring a unique sulfonylpropyl backbone linked to a tert-butyl-substituted benzyl group and a phenyl-lambda⁶-sulfane moiety. Its lambda⁶-sulfane (sulfoximine or sulfone-like) configuration confers distinct electronic and steric properties, making it relevant in catalysis, medicinal chemistry, and materials science. The tert-butyl group enhances solubility in nonpolar solvents and stabilizes the molecule against oxidative degradation, while the sulfonyl group introduces polarity and electrophilicity .

Properties

IUPAC Name

1-[3-(benzenesulfonyl)propylsulfonylmethyl]-4-tert-butylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4S2/c1-20(2,3)18-12-10-17(11-13-18)16-25(21,22)14-7-15-26(23,24)19-8-5-4-6-9-19/h4-6,8-13H,7,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAHRGIJJKYUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)CCCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 4-(Tert-butyl)benzyl chloride: This can be achieved by reacting 4-(tert-butyl)toluene with chlorine gas under UV light.

    Formation of 4-(Tert-butyl)benzyl sulfonyl chloride: The benzyl chloride is then reacted with sulfur dioxide and chlorine in the presence of a catalyst to form the sulfonyl chloride.

    Synthesis of the final compound: The sulfonyl chloride is reacted with 3-mercaptopropyl phenyl sulfide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane: undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The benzyl and tert-butyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

(3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane: has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the interaction of its sulfonyl group with biological targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl and benzyl groups may enhance the compound’s stability and bioavailability, allowing it to effectively reach its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

4-Tert-butyldiphenyl sulfide (CAS: 105854-98-6)
  • Structure : A simpler diphenyl sulfide derivative with a tert-butyl group on one phenyl ring.
  • Key Differences :
    • Lacks the sulfonylpropyl chain and lambda⁶-sulfane group.
    • Reduced steric hindrance due to the absence of the propyl spacer.
    • Lower oxidation state (sulfide vs. sulfonyl), making it less reactive toward electrophiles.
Other Sulfonyl Derivatives

Hypothetical analogues (e.g., sulfonamides or sulfonic acids with tert-butyl groups) would differ in:

  • Functional groups : Sulfonamides have NH groups for hydrogen bonding; sulfonic acids are strongly acidic.
  • Reactivity : Sulfonyl groups in the target compound may participate in nucleophilic substitution, whereas sulfonic acids undergo salt formation.

Physicochemical and Reactivity Comparison

Property Target Compound 4-Tert-butyldiphenyl sulfide Generic Sulfonamide
Molecular Weight ~450–500 g/mol (estimated) ~240 g/mol ~300–350 g/mol
Solubility Moderate in DMSO, low in water High in organic solvents Moderate in polar solvents
Oxidation State Sulfonyl (+6) Sulfide (-2) Sulfonamide (+4)
Key Reactivity Electrophilic sulfonyl group Nucleophilic sulfur Hydrogen-bonding capability

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis requires multistep functionalization, including sulfonation and tert-butyl benzylation, which are less straightforward than the one-step thioether formation used for 4-Tert-butyldiphenyl sulfide .
  • Stability Studies : The sulfonyl group in the target compound increases thermal stability compared to sulfides but may hydrolyze under strongly acidic or basic conditions.

Biological Activity

Chemical Structure and Properties

The compound features a sulfonyl group, which is known for its role in enhancing the biological activity of various organic molecules. The presence of tert-butyl and dioxo groups may contribute to its lipophilicity and potential interactions with biological targets.

Potential Biological Activities

  • Antioxidant Activity : Compounds with similar structures have been studied for their antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.
  • Anti-inflammatory Effects : Many sulfonyl-containing compounds exhibit anti-inflammatory properties. This is often assessed through their ability to inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase.
  • Neuroprotective Properties : Some derivatives of sulfonyl compounds have shown promise in neuroprotection, particularly in models of stroke and neurodegenerative diseases. Their ability to scavenge reactive oxygen species (ROS) plays a significant role in this activity.
  • Antimicrobial Activity : Certain sulfonyl compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

Case Studies

While specific case studies on the compound “(3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane” are not available, research on related compounds provides insight into their biological activities:

  • Study on Polyfunctionalized Nitrones : Research indicates that polyfunctionalized nitrones possess significant antioxidant and neuroprotective effects, which could be relevant to the compound's biological profile. These studies often involve assays measuring lipid peroxidation and ROS scavenging capacity .
  • Inhibition of Enzymatic Activity : Compounds with similar functional groups have been shown to inhibit enzymes such as cholinesterases and lipoxygenases, which are critical in managing inflammation and neurodegeneration .

Data Tables

Activity Type Related Compounds Mechanism of Action
AntioxidantPolyfunctionalized nitronesScavenging ROS, inhibiting lipid peroxidation
Anti-inflammatorySulfonamide derivativesInhibition of lipoxygenase
NeuroprotectiveNitronesProtection against oxidative stress
AntimicrobialSulfonyl compoundsDisruption of microbial cell walls

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane?

  • Methodological Answer : Employ palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) with ligands such as tris-o-furylphosphine (TFP) to enhance reaction efficiency. Use tert-butyloxycarbonyl (t-Boc) groups for protecting reactive intermediates during multi-step syntheses . Monitor reaction progress via LC-MS with internal standards (e.g., deuterated analogs) to quantify intermediates .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine X-ray diffraction (XRD) for crystallographic confirmation with solid-phase extraction (SPE) using Oasis HLB cartridges to isolate the compound from byproducts . Validate purity via high-resolution mass spectrometry (HRMS) and NMR spectroscopy, focusing on characteristic signals (e.g., tert-butyl protons at ~1.3 ppm and sulfonyl groups at ~3.5 ppm) .

Advanced Research Questions

Q. What computational approaches are effective for modeling the electronic properties of the sulfonyl-lambda~6~-sulfane moiety?

  • Methodological Answer : Use Density Functional Theory (DFT) to calculate frontier molecular orbitals (FMOs) and electrostatic potential surfaces. Software like Discovery Studio can simulate interactions with biological targets (e.g., enzyme active sites) by docking studies . Compare results with experimental UV-Vis spectra to validate electronic transitions .

Q. How does the environmental persistence of this compound compare to structurally related organophosphorus flame retardants?

  • Methodological Answer : Conduct aquatic toxicity assays using OECD Test Guideline 201 (algae growth inhibition) and cross-reference with data for tert-butylphenyl diphenyl phosphate (CAS 220352-35-2). Classify chronic toxicity using EC50 values and prioritize degradation studies under UV light to assess hydrolytic stability .

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting LC-MS retention times)?

  • Methodological Answer : Replicate analyses using isotope-labeled internal standards (e.g., deuterated BP-3 or triclosan-d3) to correct matrix effects . Validate with orthogonal techniques:

  • Ion mobility spectrometry (IMS) to separate co-eluting isomers.
  • 2D NMR (COSY, HSQC) to confirm spatial correlations in ambiguous regions .

Q. What mechanistic insights explain the compound’s reactivity in cascade sigmatropic rearrangements?

  • Methodological Answer : Investigate [3,3]-sigmatropic pathways via deuterium labeling at the propyl-sulfonyl group. Use kinetic isotope effects (KIEs) to identify rate-determining steps. Compare with benzofuran-derived intermediates (e.g., 3-methylbenzofuran-2-yl phenol) to map electronic influences .

Q. How does the tert-butyl substituent influence thermal stability under storage conditions?

  • Methodological Answer : Perform accelerated stability testing at 40°C/75% RH over 6 months. Monitor degradation via HPLC-UV and identify byproducts (e.g., sulfonic acid derivatives) using TOF-MS. Compare with 4-tert-butylbenzenesulfonamide analogs, which show enhanced stability due to steric shielding .

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